Exit Vector Geometry and Stereochemistry
TEAD ligand 1 possesses an (S)-configured stereocenter at the 1-(6-bromopyridin-2-yl)ethyl position (C25H18BrF3N2O, MW 499.3 g/mol), a stereochemical feature that directly influences the spatial trajectory of the carboxamide nitrogen available for linker attachment . In contrast, achiral naphthalene carboxamide TEAD binders such as 1-hydroxy-N-(3-trifluoromethylphenyl)naphthalene-2-carboxamide lack both the chiral center and the pyridinyl substitution pattern, resulting in a distinct binding mode and exit vector geometry [1]. The 6-bromo group on the pyridinyl ring, positioned para to the ethyl linker, further modulates the electronic properties and steric environment of the TEAD ligand, affecting binding affinity and the accessible conformational space for downstream PROTAC conjugation [2].
| Evidence Dimension | Stereochemical identity and substitution pattern |
|---|---|
| Target Compound Data | (S)-enantiomer; 6-bromo substitution on pyridin-2-yl; chiral carbon at ethyl linker |
| Comparator Or Baseline | Achiral naphthalene-2-carboxamide analogs: 1-hydroxy-N-(3-trifluoromethylphenyl)naphthalene-2-carboxamide (PET inhibitor; IC50 = 5.3 μmol/L) |
| Quantified Difference | Presence of stereocenter vs. achiral; 6-bromo-pyridinyl moiety vs. hydroxyl/trifluoromethylphenyl substitution |
| Conditions | Structural analysis; crystallographic and molecular docking studies of TEAD ligand-protein interactions |
Why This Matters
For PROTAC development, the stereochemical identity and exit vector geometry determine whether the assembled degrader can productively engage both the target protein and the E3 ligase simultaneously, directly impacting degradation efficiency and selectivity.
- [1] Imramovský A, et al. Antimycobacterial and herbicidal activity of ring-substituted 1-hydroxynaphthalene-2-carboxanilides. Bioorganic & Medicinal Chemistry, 2013, 21(17): 5278-5286. IC50 = 5.3 μmol/L for PET inhibition. View Source
- [2] Pobbati AV, et al. Targeting the Central Pocket in Human Transcription Factor TEAD as a Potential Cancer Therapeutic Strategy. Structure, 2015, 23(11): 2076-2086. View Source
